molecular formula C11H21NO3 B3102058 N-Boc-2(R),3(R)-3-methylpentanal CAS No. 141321-54-2

N-Boc-2(R),3(R)-3-methylpentanal

Cat. No. B3102058
CAS RN: 141321-54-2
M. Wt: 215.29 g/mol
InChI Key: YJAAJMSZVZJPOQ-BDAKNGLRSA-N
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Description

The N-Boc group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . The term “Boc” stands for tert-butyloxycarbonyl. When an amino function needs to be protected during a synthetic project, its conversion to tert-butyl carbamate (Boc-derivative) is often the first option .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The Boc group is stable towards most nucleophiles and bases . The X-ray structure of Boc2-alanine has been determined, and the Boc–N bond lengths are 0.05–0.07 Å longer than in Boc-alanine .


Chemical Reactions Analysis

The Boc group can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . The Boc group is stable towards most nucleophiles and bases .

Scientific Research Applications

Synthesis of β2,3-Amino Acids

N-Boc-2®,3®-3-methylpentanal is used in the synthesis of enantiopure N(Boc)-β3-amino nitriles . These are valuable synthetic intermediates in the multistep homologation of α-amino acids . The methodology is applied to the synthesis of a series N(Boc)-β2,3-dialkyl amino nitriles derived from l-phenylalanine, d-phenylalanine, l-valine and one C-protected β2,3 amino acid .

Preparation of Anti and Syn β2,3-Amino Acids

This compound is used in an efficient procedure for the preparation of anti and syn β2,3-amino acids with alkyl side chains, from α-amino acids . These β2,3-amino acids have shown great potential for a wide range of applications in many fields of organic chemistry .

Facile Amidation

N-Boc-2®,3®-3-methylpentanal is used in a practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Synthesis of N-Boc-Protected Anilines

tert-Butyl N-[(2R,3R)-3-methyl-1-oxopentan-2-yl]carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . This application is particularly useful in the field of medicinal chemistry.

Synthesis of Tetrasubstituted Pyrroles

This compound is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are important heterocyclic compounds that are found in many natural products and pharmaceuticals.

Preparation of Seven-Membered Cyclic Hydroxamic Acids

tert-Butyl N-[(2R,3R)-3-methyl-1-oxopentan-2-yl]carbamate was used in the preparation of seven-membered cyclic hydroxamic acids . These compounds have potential applications in medicinal chemistry due to their biological activities.

Mechanism of Action

Mode of Action

The compound is part of the N-tert-butyloxycarbonyl (N-Boc) group, which is a classical masking functionality employed in organic synthesis for the protection of amino groups . The N-Boc group can be selectively deprotected from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates . This deprotection is achieved using oxalyl chloride in methanol, and the reactions take place under room temperature conditions .

Biochemical Pathways

The N-Boc group plays a pivotal role in the synthesis of multifunctional targets, especially in the context of amino functions . It’s involved in various biosynthetic and biodegradation pathways . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by its characteristic applications, starting from its use in chemical transformations, via its relevance in nature .

Result of Action

The result of the compound’s action is the selective deprotection of the N-Boc group, which is crucial in various pharmaceutical and natural product synthesis . This deprotection strategy has been applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of other reagents. For instance, the deprotection reactions take place under room temperature conditions . The use of flow technology for handling a biphasic segmented flow and the use of an inline liquid–liquid separator allows the recovery of both the eco-friendly organic solvent (CPME) and the reusable acidic aqueous phase .

Future Directions

There is ongoing research into more efficient and sustainable methods for N-Boc deprotection . For example, a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) has been used as a reaction medium plus catalyst for N-Boc deprotection .

properties

IUPAC Name

tert-butyl N-[(2R,3R)-3-methyl-1-oxopentan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-6-8(2)9(7-13)12-10(14)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,14)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAAJMSZVZJPOQ-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H](C=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801182566
Record name 1,1-Dimethylethyl N-[(1R,2R)-1-formyl-2-methylbutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-2(R),3(R)-3-methylpentanal

CAS RN

141321-54-2
Record name 1,1-Dimethylethyl N-[(1R,2R)-1-formyl-2-methylbutyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141321-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(1R,2R)-1-formyl-2-methylbutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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